molecular formula C21H35LiN7O16P3S B12964569 Coenzyme A lithium salt

Coenzyme A lithium salt

Cat. No.: B12964569
M. Wt: 773.5 g/mol
InChI Key: OKABHXAKWAJPTJ-BLPRJPCASA-M
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Description

Coenzyme A lithium salt is a derivative of coenzyme A, a vital cofactor involved in numerous biochemical reactions. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle . The lithium salt form of coenzyme A is often used in research and industrial applications due to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coenzyme A lithium salt is synthesized through the enzymatic conjugation of cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP) . The process involves multiple steps, including the phosphorylation of pantothenate, the formation of phosphopantetheine, and the final conjugation with cysteine and ATP to form coenzyme A. The lithium salt is then obtained by neutralizing the free acid form with lithium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for coenzyme A biosynthesis. The product is then extracted and purified through a series of chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Coenzyme A lithium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coenzyme A lithium salt has a wide range of applications in scientific research:

Mechanism of Action

Coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in various biochemical reactions. It forms thioester bonds with acyl groups, enabling their activation and subsequent transfer to target molecules. This process is crucial for the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle . The molecular targets include enzymes such as acyl-CoA synthetases and pyruvate dehydrogenase .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatility as an acyl group carrier, participating in a wide range of metabolic pathways. Its ability to form thioester bonds with various acyl groups makes it a critical cofactor in both anabolic and catabolic processes .

Properties

Molecular Formula

C21H35LiN7O16P3S

Molecular Weight

773.5 g/mol

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H36N7O16P3S.Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);/q;+1/p-1/t11-,14-,15-,16+,20-;/m1./s1

InChI Key

OKABHXAKWAJPTJ-BLPRJPCASA-M

Isomeric SMILES

[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O

Canonical SMILES

[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

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